molecular formula C15H15N5O2S B4677322 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4677322
M. Wt: 329.4 g/mol
InChI Key: FYDVHDYPWZCYPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives containing both thiadiazole and quinazoline fragments involves the alkylation of potassium salts or aminolysis of activated acids with specific reagents such as N-hetaryl-2-chloroacetamides or N,N’-carbonyldiimidazole (CDI). These processes yield compounds with significant cytotoxicity and potential anticancer activity, showcasing a method for integrating thiadiazole and quinazoline moieties into a single molecule (Kovalenko et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds has been determined through various spectroscopic methods, including IR, 1H NMR, MS, and EI-MS analyses. These methods help in confirming the presence of the thiadiazole and quinazoline fragments within the synthesized compounds, providing insights into their structural integrity and potential interactions (Yu et al., 2014).

Chemical Reactions and Properties

The compounds exhibit considerable cytotoxicity, as evaluated by the bioluminescence inhibition of bacterium Photobacterium leiognathi, indicating their potential for anticancer activity. The structure-activity relationship (SAR) analysis provides insights into how variations in the molecule's structure affect its biological activity, highlighting the importance of specific functional groups for their cytotoxic and anticancer effects (Kovalenko et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and stability, of these compounds would typically be influenced by their molecular structure. While specific details on the physical properties are not provided in the available research, these properties are crucial for understanding the compound's behavior in biological systems and its suitability for further drug development processes.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, potential for chemical modifications, and interactions with biological molecules, are essential for designing compounds with targeted biological activities. The research suggests that modifications to the thiadiazole and quinazoline fragments can lead to compounds with varied biological activities, offering pathways for the development of new therapeutic agents (Yu et al., 2014).

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9(2)13-18-19-15(23-13)17-12(21)7-20-8-16-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,7H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDVHDYPWZCYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxoquinazolin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Reactant of Route 4
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Reactant of Route 6
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

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